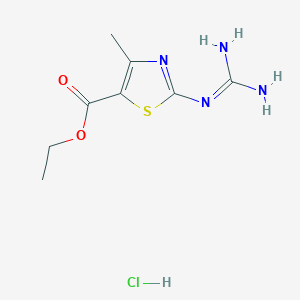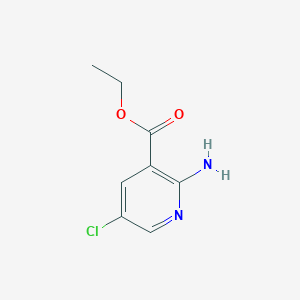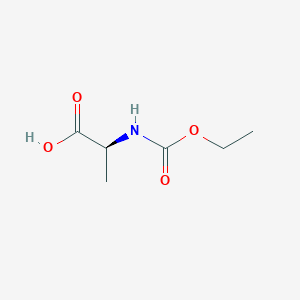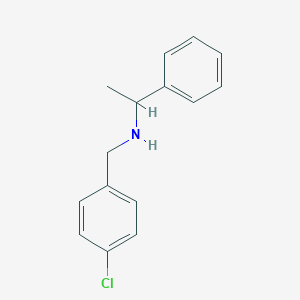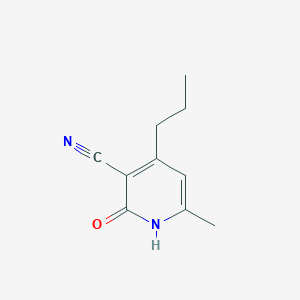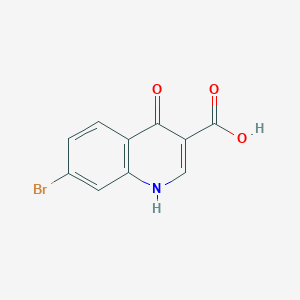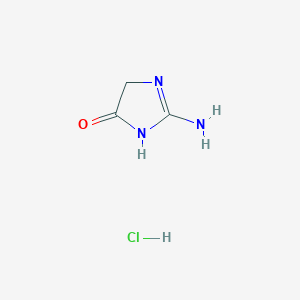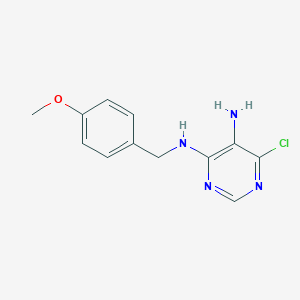
5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine
Vue d'ensemble
Description
5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Pharmaceutical Chemistry and Drug Discovery
5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine derivatives have been utilized in pharmaceutical chemistry, particularly in drug discovery. For example, novel pyrimidine-5-carboxamide derivatives bearing a 3-chloro-4-methoxybenzylamino group at the 4-position were identified as potent and highly selective phosphodiesterase 5 inhibitors. One such derivative, avanafil, exhibited a potent relaxant effect on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).
Crystallography and Molecular Structure Analysis
The compound and its derivatives are also significant in the field of crystallography and molecular structure analysis. For instance, studies have been conducted on the crystallization and molecular recognition processes involving hydrogen bonding of pyrimidine derivatives, providing insights into the tautomeric forms and structural ordering in various salts and cocrystals (Rajam et al., 2017).
Antitumor Properties
There is also research focusing on the antitumor properties of 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine derivatives. For instance, reactions of specific pyrimidine derivatives have been used to synthesize compounds for antitumor property studies (Grigoryan et al., 2008).
Drug Action and Biological Properties
The targeted drug action of pharmaceuticals containing pyrimidine functionality likely depends heavily on molecular recognition processes involving hydrogen bonding, which is a critical area of study for understanding the biological and pharmacological properties of these compounds (Rajam et al., 2017).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of various pyrimidine derivatives, including 5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine, contributes significantly to the development of new chemical entities with potential therapeutic applications. This includes studies on the synthesis routes, quantum chemical calculations, and analysis of molecular properties (Saracoglu et al., 2020).
Safety And Hazards
Orientations Futures
Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
6-chloro-4-N-[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-18-9-4-2-8(3-5-9)6-15-12-10(14)11(13)16-7-17-12/h2-5,7H,6,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILBPSIRUMDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N4-(4-methoxybenzyl)pyrimidine-4,5-diamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

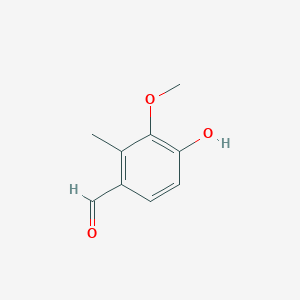
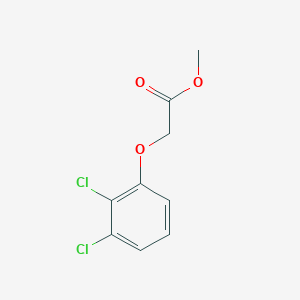
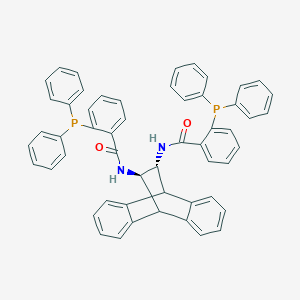
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
